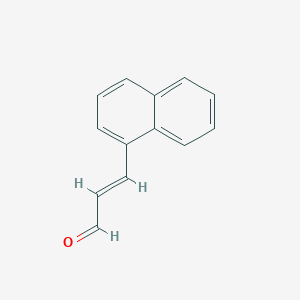

(E)-3-(naphthalen-1-yl)acrylaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1504-73-0 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enal |

InChI |

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-10H/b8-4+ |

InChI Key |

UTHCEVDIYLRXTA-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Naphthalen 1 Yl Acrylaldehyde and Analogues

Classic Organic Reactions

Traditional synthetic routes remain fundamental in accessing (E)-3-(naphthalen-1-yl)acrylaldehyde and related compounds. These methods, including aldol (B89426) condensation, Wittig-type olefinations, and the Heck reaction, offer reliable pathways to these important chemical intermediates.

Aldol Condensation Approaches for this compound Synthesis

The aldol condensation represents a primary and widely utilized method for the formation of α,β-unsaturated aldehydes. Specifically, the Claisen-Schmidt condensation, a type of crossed aldol reaction, is particularly relevant for the synthesis of this compound. gordon.eduwikipedia.orgmiracosta.edu This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens, such as 1-naphthaldehyde (B104281), with an enolizable aldehyde or ketone, like acetaldehyde. gordon.eduwikipedia.orgmiracosta.edu

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), which deprotonates the α-carbon of the enolizable carbonyl compound to form a nucleophilic enolate. gordon.eduyoutube.commasterorganicchemistry.com This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often facilitated by heat, to yield the more stable, conjugated α,β-unsaturated aldehyde. tcu.edulibretexts.org The formation of the (E)-isomer is generally favored due to its greater thermodynamic stability.

The Claisen-Schmidt condensation can be performed under various conditions, including solvent-free systems using sodium hydroxide as a base, which can lead to quantitative yields. wikipedia.org This method's simplicity and the ready availability of starting materials make it a common choice for preparing cinnamaldehyde (B126680) derivatives.

Table 1: Examples of Aldol Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., 1-naphthaldehyde) | Enolizable Aldehyde/Ketone (e.g., acetaldehyde) | Base (e.g., NaOH) | α,β-Unsaturated Aldehyde/Ketone | Forms β-hydroxy intermediate, followed by dehydration. tcu.edulibretexts.org |

| Benzaldehyde | Acetone | NaOH | Dibenzalacetone | A classic example of a Claisen-Schmidt condensation. gordon.edu |

| Acetophenone | 4-Nitrobenzaldehyde | Base | Chalcone (B49325) derivative | Crossed aldol where one partner lacks α-hydrogens. tcu.edu |

Wittig Reaction and Related Olefination Strategies for Acrylaldehyde Derivatives

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide powerful and versatile methods for the synthesis of alkenes, including acrylaldehyde derivatives, with excellent control over the location of the double bond. masterorganicchemistry.commnstate.edulibretexts.org These reactions involve the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). organic-chemistry.orgwikipedia.orgconicet.gov.ar

In the context of synthesizing this compound, 1-naphthaldehyde would serve as the carbonyl component. The other reactant would be a phosphorus-stabilized species corresponding to the acrolein fragment.

The Wittig reaction utilizes a triphenylphosphonium ylide, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.commnstate.edu The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. nrochemistry.comwikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. nrochemistry.comwikipedia.org The water-soluble phosphate (B84403) byproducts of the HWE reaction are also more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-olefins. nrochemistry.comyoutube.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus ylide (from phosphonium salt) | Phosphonate carbanion |

| Nucleophilicity | Less nucleophilic | More nucleophilic |

| Stereoselectivity | Dependent on ylide stability (Stabilized -> E, Non-stabilized -> Z) | Predominantly (E)-alkene |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |

| Applicability | Broad, but can be limited by sterically hindered ketones. wikipedia.org | Reacts readily with a wide range of aldehydes and ketones. nrochemistry.com |

Heck Reaction for Arylacrylaldehyde Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling reaction, offers another strategic approach to arylacrylaldehyde derivatives. organic-chemistry.orgyoutube.com This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgdiva-portal.org For the synthesis of this compound, this would entail the reaction of a 1-halonaphthalene (e.g., 1-iodonaphthalene (B165133) or 1-bromonaphthalene) with acrolein.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene into the aryl-palladium bond. diva-portal.org A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. diva-portal.org The Heck reaction generally exhibits a high degree of trans selectivity in the product formation. organic-chemistry.org

An oxidative variation of the Heck reaction has been developed for the synthesis of cinnamaldehyde derivatives. acs.org This method utilizes arylboronic acids instead of aryl halides, reacting them with acrolein in the presence of a palladium(II) catalyst and an oxidant. acs.org This approach provides good to excellent yields in a single step under mild, base-free conditions. acs.org

Modern Synthetic Techniques

In recent years, the development of modern synthetic techniques has focused on improving the efficiency, safety, and environmental impact of chemical processes. Continuous flow chemistry and the application of green chemistry principles are particularly relevant to the synthesis of α,β-unsaturated aldehydes like this compound.

Continuous Flow Chemistry in the Synthesis of α,β-Unsaturated Aldehydes

Continuous flow chemistry, utilizing microreactors or tube reactors, offers several advantages over traditional batch processing for the synthesis of α,β-unsaturated aldehydes. flinders.edu.au These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and selectivity. flinders.edu.aunih.gov

Flow chemistry has been successfully applied to aldol condensation reactions. For instance, the synthesis of 3-methyl-2-cyclopentenone, an intermediate for various high-value products, has been demonstrated in a microreactor, highlighting the advantages of the continuous flow process. koreascience.kr The use of packed-bed reactors with solid catalysts is also a feature of some continuous flow systems for cinnamaldehyde synthesis. google.com

Furthermore, continuous flow systems have been developed for other relevant reactions, such as the reduction of α,β-unsaturated carbonyl compounds and the Horner-Wadsworth-Emmons reaction. flinders.edu.auacs.org The combination of flow processes with microwave technology can further accelerate reaction times and improve reaction profiles. nih.govdoaj.org These advancements in flow chemistry provide a pathway for more efficient and scalable production of this compound and its analogs.

Table 3: Advantages of Continuous Flow Chemistry

| Advantage | Description |

|---|---|

| Enhanced Heat & Mass Transfer | Efficient mixing and temperature control lead to better reaction kinetics and selectivity. flinders.edu.au |

| Improved Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. flinders.edu.au |

| Higher Yields & Purity | Precise control over reaction parameters often results in cleaner reactions and higher product yields. nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors. |

| Integration of Steps | Multi-step syntheses can be performed sequentially in a continuous flow system, reducing manual handling and purification steps. flinders.edu.aursc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of this compound and related compounds.

One key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. Solvent-free Claisen-Schmidt condensations have been reported to give quantitative yields of α,β-unsaturated ketones, significantly reducing waste. rsc.orgrsc.orgnih.gov The use of solid acid or base catalysts, such as zeolites or supported alkali metals, in aldol condensations also aligns with green chemistry principles by simplifying catalyst recovery and minimizing waste. rsc.orgrsc.orgnacatsoc.org

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. nih.govnih.govchemrxiv.orgmdpi.com Enzymes operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. mdpi.com Carboxylic acid reductases, for example, can catalyze the reduction of carboxylic acids to their corresponding aldehydes. nih.gov While the direct biocatalytic synthesis of this compound may not be established, the principles of biocatalysis offer a promising avenue for future green synthetic routes. The use of electrochemistry to generate reagents like hydrogen peroxide in situ for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes is another example of a greener approach. nih.gov

Chemical Reactivity and Transformation Pathways of E 3 Naphthalen 1 Yl Acrylaldehyde

Electrophilic Nature and Nucleophilic Additions

The conjugated system in (E)-3-(naphthalen-1-yl)acrylaldehyde, consisting of the carbonyl group and the carbon-carbon double bond, creates electrophilic centers at both the carbonyl carbon and the β-carbon. This dual electrophilicity allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system. libretexts.orgwikipedia.orglibretexts.org The preferred pathway is often dictated by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition. libretexts.orgmasterorganicchemistry.com

1,2-Addition Reactions of the Carbonyl Group

In a 1,2-addition, a nucleophile directly attacks the electrophilic carbon atom of the carbonyl group. This type of reaction is typically favored by strong, or "hard," nucleophiles such as Grignard reagents and organolithium compounds. libretexts.orgdalalinstitute.com The reaction proceeds through a tetrahedral intermediate, which upon protonation yields an allylic alcohol. For this compound, this would result in the formation of a secondary alcohol. libretexts.org While specific literature on Grignard reactions with this compound is not abundant, the general reactivity of α,β-unsaturated aldehydes suggests that 1,2-addition is a probable outcome, though it may compete with 1,4-addition depending on the specific Grignard reagent and reaction conditions. quora.com

Table 1: Examples of 1,2-Addition Reactions

| Nucleophile (Reagent) | Product | Reaction Type |

|---|---|---|

| Organolithium (e.g., R-Li) | Secondary Allylic Alcohol | 1,2-Addition |

1,4-Conjugate Addition (Michael Addition) to the α,β-Unsaturated System

The 1,4-conjugate addition, also known as the Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction is characteristic of "soft" nucleophiles, which include enolates, amines, thiols, and Gilman reagents (lithium diorganocuprates). libretexts.orgwikipedia.orgmasterorganicchemistry.com The initial addition results in the formation of an enolate intermediate, which then tautomerizes to the more stable keto form, yielding a saturated aldehyde with a new substituent at the β-position. libretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgresearchgate.net

Table 2: Examples of 1,4-Conjugate Addition (Michael Addition) Reactions

| Nucleophile (Reagent) | Product | Reaction Type |

|---|---|---|

| Gilman Reagent (e.g., R₂CuLi) | 3-Substituted-3-(naphthalen-1-yl)propanal | 1,4-Addition |

| Amines (e.g., R₂NH) | 3-(Dialkylamino)-3-(naphthalen-1-yl)propanal | 1,4-Addition |

| Thiols (e.g., RSH) | 3-(Alkylthio)-3-(naphthalen-1-yl)propanal | 1,4-Addition |

Cycloaddition Reactions

The extended π-system of this compound makes it a suitable substrate for various cycloaddition reactions, where new rings are formed.

Solid-State [2+2] Photocycloaddition of this compound Malononitrile

While specific studies on the [2+2] photocycloaddition of this compound itself are limited, extensive research on closely related cinnamic acid derivatives provides strong evidence for this type of reactivity. digitellinc.comnih.gov In the solid state, molecules can be pre-organized in a crystal lattice, which can lead to highly regio- and stereoselective [2+2] cycloaddition reactions upon irradiation with UV light. nih.gov This topochemical control is governed by the proximity and orientation of the double bonds in adjacent molecules. For cinnamic acid derivatives, this has been exploited to synthesize cyclobutane (B1203170) structures with high precision. digitellinc.com It is highly probable that this compound, when co-crystallized with suitable reaction partners like malononitrile, would undergo a similar solid-state [2+2] photocycloaddition to yield cyclobutane derivatives.

Diels-Alder Reactions with α,β-Unsaturated Aldehydes

The α,β-unsaturated aldehyde functionality in this compound allows it to act as a dienophile in Diels-Alder reactions. organic-chemistry.orgsynarchive.commasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgtamu.edu The electron-withdrawing nature of the aldehyde group activates the double bond of this compound, making it a good dienophile. organic-chemistry.orgyoutube.com When reacted with a suitable diene, it would be expected to form a substituted cyclohexene (B86901) derivative. The stereochemistry of the product is predictable, with the reaction typically proceeding via an endo transition state. masterorganicchemistry.com

Reduction and Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to both reduction and oxidation, leading to the formation of the corresponding alcohol or carboxylic acid, respectively.

The reduction of the aldehyde can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones. libretexts.orgnumberanalytics.comugm.ac.id In the case of α,β-unsaturated aldehydes, NaBH₄ typically reduces the carbonyl group to an alcohol without affecting the carbon-carbon double bond, yielding (E)-3-(naphthalen-1-yl)prop-2-en-1-ol. doubtnut.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the aldehyde to the primary alcohol. libretexts.org Under certain conditions, LiAlH₄ can also reduce the conjugated double bond.

Oxidation of the aldehyde group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The product of this oxidation would be (E)-3-(naphthalen-1-yl)acrylic acid. nih.govsigmaaldrich.com The preservation of the carbon-carbon double bond's configuration depends on the chosen oxidizing agent and reaction conditions. For instance, ozonolysis of phenolic aldehydes has been shown to yield carboxylic acids. nih.gov

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (E)-3-(naphthalen-1-yl)prop-2-en-1-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (E)-3-(naphthalen-1-yl)prop-2-en-1-ol / 3-(naphthalen-1-yl)propan-1-ol |

| Oxidation | Potassium Permanganate (KMnO₄) | (E)-3-(naphthalen-1-yl)acrylic acid |

Derivatization via Schiff Base Formation

The formation of Schiff bases, or azomethines, represents a significant chemical transformation for aldehydes and ketones. This reaction involves the condensation of a primary amine with a carbonyl compound. scispace.comresearchgate.net For this compound, this pathway allows for the introduction of a wide variety of functional groups, leading to a diverse range of derivatives with potential applications in materials science and as intermediates in organic synthesis. scispace.com

The fundamental mechanism of Schiff base formation is a two-step process involving nucleophilic addition followed by dehydration. scispace.com Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal. scispace.comnih.gov This step is reversible.

The general reaction is as follows:

Research on analogous α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), demonstrates that condensation with various substituted anilines proceeds efficiently to form the corresponding Schiff bases. nih.gov These reactions are often carried out by refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent like ethanol (B145695) or methanol. semanticscholar.org The resulting Schiff bases are typically crystalline solids and can be purified by recrystallization. researchgate.net

The characterization of these naphthalene-containing Schiff bases relies on standard spectroscopic techniques. The formation of the imine bond is readily confirmed by Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine is accompanied by the appearance of a characteristic C=N stretching vibration, typically in the range of 1603–1631 cm⁻¹. semanticscholar.orgsysrevpharm.org Furthermore, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure, with a distinctive signal for the azomethine proton (-CH=N-) appearing in the ¹H NMR spectrum, often around 10.0 ppm. semanticscholar.org

The reactivity of the primary amine and the aldehyde can be influenced by steric and electronic effects. nih.gov While specific studies on this compound are not extensively detailed in the provided context, the principles derived from similar systems are directly applicable. For instance, the synthesis of Schiff bases from cinnamaldehyde and various aniline (B41778) derivatives has been thoroughly investigated, providing a reliable model for the expected reactivity and product characteristics. nih.govresearchgate.netnih.gov

The table below summarizes typical reaction conditions and characterization data for the synthesis of Schiff bases from α,β-unsaturated aldehydes and primary amines, which are analogous to the derivatization of this compound.

| Amine Reactant | Reaction Conditions | Product Class | Typical Yield (%) | Key Spectroscopic Data (C=N stretch, cm⁻¹) |

|---|---|---|---|---|

| Aniline | Ethanol, Reflux, 4h | (E)-N-((E)-3-arylallylidene)aniline | 80-90 | ~1625 |

| Substituted Anilines (e.g., 4-chloroaniline, 4-methylaniline) | Ethanol, Reflux, 2-6h | Substituted (E)-N-((E)-3-arylallylidene)anilines | 75-95 | 1620-1630 |

| Aliphatic Amines (e.g., 1,2-diaminoethane) | Methanol, Reflux, 3h | Bis-Schiff bases | Variable | ~1628 |

| Hydrazides (e.g., Acid Hydrazide) | Ethanol, Glacial Acetic Acid (cat.), Reflux | N-acylhydrazones | 81-94 | 1603-1631 |

Spectroscopic and Computational Characterization of E 3 Naphthalen 1 Yl Acrylaldehyde and Derivatives

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. Each method probes different aspects of the molecule, and together they provide a detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of (E)-3-(naphthalen-1-yl)acrylaldehyde, recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton characteristically appears as a doublet at approximately 9.85 ppm with a coupling constant (J) of 7.7 Hz. rsc.org The vinyl protons of the acrylaldehyde moiety exhibit distinct signals. The proton on the α-carbon (adjacent to the carbonyl group) appears as a doublet of doublets around 6.72 ppm, while the β-carbon proton (adjacent to the naphthalene (B1677914) ring) resonates as a doublet at about 8.32 ppm, with a large coupling constant of 15.7 Hz, which is characteristic of the trans or (E) configuration of the double bond. rsc.org The protons of the naphthalene ring system appear as a complex multiplet in the aromatic region, typically between 7.44 and 8.24 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift around 193.8 ppm. The sp² hybridized carbons of the vinyl group are observed at approximately 128.6 ppm and 152.9 ppm. The carbon atoms of the naphthalene ring produce a series of signals in the aromatic region, generally between 120 and 140 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Chemical Shift (δ) ppm | Assignment | | 9.85 | d | 7.7 | Aldehydic CH | 193.8 | C=O | | 8.32 | d | 15.7 | β-CH | 152.9 | β-C | | 8.24 - 8.16 | m | | Naphthyl-H | 134.1 | Naphthyl-C | | 8.02 - 7.90 | m | | Naphthyl-H | 131.4 | Naphthyl-C | | 7.64 - 7.52 | m | | Naphthyl-H | 129.2 | Naphthyl-C | | 6.72 | dd | 16.0, 7.7 | α-CH | 128.7 | Naphthyl-C | | | | | | 128.6 | α-C | | | | | | 127.8 | Naphthyl-C | | | | | | 126.9 | Naphthyl-C | | | | | | 125.6 | Naphthyl-C | | | | | | 123.5 | Naphthyl-C | Data sourced from publicly available datasets and may show slight variations based on experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For this compound, with a molecular formula of C₁₃H₁₀O, the expected exact mass can be calculated. bldpharm.com In HRMS analysis using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion would be very close to the calculated value for C₁₃H₁₁O⁺, confirming the molecular formula. rsc.org This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is typically observed in the region of 1650-1700 cm⁻¹. The C=C stretching vibration of the conjugated alkene appears in the 1600-1650 cm⁻¹ range. The C-H stretching vibrations of the aromatic naphthalene ring and the vinyl group are found around 3000-3100 cm⁻¹. The C-H out-of-plane bending vibrations of the trans-disubstituted double bond give rise to a strong band around 970 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1650 - 1700 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| Aromatic/Vinyl (C-H) | Stretch | 3000 - 3100 |

| trans-Alkene (=C-H) | Out-of-plane bend | ~970 |

Data is generalized from typical values for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV-Vis region.

The extended π-system, encompassing the naphthalene ring, the carbon-carbon double bond, and the carbonyl group, allows for π → π* transitions. These transitions are responsible for the strong absorption bands observed in the UV-Vis spectrum. The spectrum would be expected to show a major absorption maximum (λ_max) at a wavelength significantly longer than that of non-conjugated systems, likely in the range of 300-400 nm. The exact position and intensity of the absorption bands are influenced by the solvent used for the measurement.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry and conformation of the molecule in the solid state.

A single-crystal X-ray diffraction study of this compound would unequivocally confirm the (E) or trans geometry of the double bond. It would also reveal the planarity of the acrylaldehyde moiety and its orientation relative to the naphthalene ring system. Such studies on related chalcone (B49325) derivatives have confirmed the expected structural features and provided detailed insights into intermolecular interactions, such as π-stacking, in the crystal lattice. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into molecular structure, properties, and reactivity. Density Functional Theory (DFT) is a widely used computational method for studying organic molecules.

By employing DFT calculations with an appropriate basis set (e.g., B3LYP/6-311G(d,p)), the geometry of this compound can be optimized to find its minimum energy conformation. nih.gov These calculations can predict geometric parameters such as bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. nih.gov

Furthermore, computational methods can be used to simulate spectroscopic data. For instance, theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and these calculated shifts often show good correlation with experimental values. nih.gov Similarly, theoretical vibrational frequencies from IR spectroscopy and electronic transitions from UV-Vis spectroscopy can be computed and compared with experimental spectra to aid in the assignment of observed bands. nih.govnih.gov Molecular orbital calculations, such as determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the electronic properties and reactivity of the molecule. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular geometry, electronic properties, and reactivity of organic compounds, including aryl acrylaldehydes and their derivatives. Studies on compounds structurally related to this compound provide significant insights into its characteristics.

Computational analyses, often employing methods like B3LYP with a 6-31+G(d,p) basis set, are used to optimize molecular structures and calculate key electronic parameters. researchgate.net A central aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally corresponds to higher reactivity. nih.gov

For instance, in studies of 2-cyano-3-(naphthalen-1-yl)acryloyl amide derivatives, DFT calculations have been used to determine molecular geometry, frontier orbital energies, and molecular electrostatic potential (MEP). nih.gov The MEP maps are particularly useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which governs its interaction with other reagents. In a related fluorophore molecule containing both naphthalene and acrylonitrile (B1666552) units, DFT studies revealed that the HOMO is primarily localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting unit, indicating the potential for intramolecular charge transfer (ICT). researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as hardness, softness, and electrophilicity index (ω), offer quantitative measures of reactivity. For example, a high electrophilicity value in certain naphthalene acrylamide (B121943) derivatives has been correlated with their biological activity. nih.gov These computational findings are crucial for understanding the electronic behavior of the α,β-unsaturated aldehyde system and predicting its reactivity in various chemical transformations.

Table 1: Selected DFT-Calculated Parameters for Naphthalene-Containing Compounds

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity (ω) (eV) | Source |

| 2-Cyano-3-(naphthalen-1-yl)acryloyl amide derivative (Compound 2) | - | - | Lowest in series | - | nih.gov |

| 2-Cyano-3-(naphthalen-1-yl)acryloyl amide derivative (Compound 9) | - | - | - | 0.190 | nih.gov |

| (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile (ANCN) | Localized on anthracene | Localized on acrylonitrile | - | - | researchgate.net |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Investigated | Investigated | - | - | mdpi.com |

Mechanistic Studies of Reactions Involving Aryl Acrylaldehydes

The synthesis of this compound and other aryl acrylaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. researchgate.netmdpi.com This powerful C-C bond-forming reaction provides a direct pathway to α,β-unsaturated aldehydes from aryl halides. mdpi.com

The general mechanism involves the coupling of an aryl halide (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with an olefinic partner, which in this case is acrolein or a protected form like acrolein diethyl acetal (B89532). researchgate.netmdpi.com The catalytic cycle typically proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex (Ar-Pd-X).

Olefin Coordination and Insertion: The alkene (acrolein) coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond. This step determines the regioselectivity of the addition.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond and forming a palladium-hydride complex. This step is crucial for determining the stereochemistry of the product. The trans isomer, (E)-3-(aryl)acrylaldehyde, is typically the major product due to a more stable, lower-energy transition state in the elimination step.

Reductive Elimination: The palladium-hydride complex eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst and completing the cycle.

Efficient protocols have been developed using various palladium sources like Pd(OAc)₂ and ligands such as CataCXium® Ptb under specific conditions (e.g., Jeffery's conditions) to achieve high yields of the desired aryl propenals. researchgate.netmdpi.com The use of acrolein diethyl acetal followed by acidic workup is a common strategy to avoid polymerization or side reactions involving the reactive aldehyde group during the coupling process. mdpi.com These mechanistic principles allow for the synthesis of a wide variety of substituted aryl acrylaldehydes for further use in organic synthesis. researchgate.net

Table 2: Components in the Heck Reaction for Aryl Acrylaldehyde Synthesis

| Component | Example | Function | Source |

| Aryl Halide | 1-Bromonaphthalene, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | Aryl source | researchgate.netmdpi.com |

| Olefin | Acrolein, Acrolein diethyl acetal | Acrylaldehyde source | researchgate.netmdpi.com |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Active catalyst precursor | mdpi.com |

| Ligand | CataCXium® Ptb | Stabilizes catalyst, promotes reaction | researchgate.net |

| Base | Potassium carbonate (K₂CO₃), Triethylamine | Neutralizes acid formed (HX) | mdpi.com |

| Additive | ⁿBu₄NOAc, KCl | Can improve yield and efficiency | mdpi.com |

Conformational Analysis and Stereochemistry

The stereochemistry of this compound is defined by the configuration of the substituents around the carbon-carbon double bond. Stereoisomers are molecules with the same connectivity but different spatial arrangements of atoms. windows.net In this case, the designation "(E)" refers to the entgegen (opposite) configuration, where the high-priority groups on each of the double-bonded carbons are on opposite sides of the double bond. windows.net According to the Cahn-Ingold-Prelog priority rules, the naphthalen-1-yl group has a higher priority than the hydrogen atom on one carbon, and the aldehyde group (-CHO) has a higher priority than the hydrogen atom on the other carbon. The (E)-isomer is generally more thermodynamically stable than the corresponding (Z)-isomer due to reduced steric hindrance between the bulky naphthalene ring and the aldehyde group.

The preferred conformation is typically one that minimizes steric clash. Two primary planar conformers exist for the acrylaldehyde moiety: the s-trans (or antiperiplanar) and the s-cis (or synperiplanar) forms, referring to the orientation about the single bond between the α- and β-carbons. The s-trans conformer is often more stable. The stereochemistry of the double bond is unequivocally confirmed using spectroscopic techniques, particularly ¹H NMR. The magnitude of the vicinal coupling constant (³J) between the two olefinic protons is characteristic: a large coupling constant (typically 12-18 Hz) confirms an (E)-configuration, while a smaller value (7-12 Hz) would indicate a (Z)-configuration. mdpi.com

Table 3: Stereochemical and Conformational Descriptors for this compound

| Feature | Description | Method of Determination | Source |

| Configuration | (E) - entgegen | Cahn-Ingold-Prelog rules; ¹H NMR spectroscopy (³J value) | mdpi.comwindows.net |

| Key Conformation (Acrylaldehyde) | s-trans vs. s-cis | Rotational barrier around the Cα-Cβ single bond | windows.net |

| Key Conformation (Aryl-Vinyl) | Planar vs. Twisted | Rotational barrier around the Naphthyl-C single bond | windows.net |

| Molecular Geometry | Double bond carbons are trigonal planar | VSEPR theory, DFT calculations | mdpi.comwindows.net |

Advanced Research Applications and Future Perspectives

Utilization in Advanced Materials Science

The photoresponsive and electronic properties of (E)-3-(naphthalen-1-yl)acrylaldehyde and its derivatives make them valuable components in the creation of advanced materials with dynamic functionalities.

Photomechanical Molecular Crystals and Actuators

Derivatives of this compound are at the forefront of research into photomechanical molecular crystals. These materials can convert light energy directly into mechanical motion, a property that is highly sought after for applications in actuators, sensors, and soft robotics.

Similarly, (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile derivatives, synthesized via a Knoevenagel condensation, form elastic crystals that bend rapidly upon UV exposure. bohrium.comrsc.org This fast photoactuation is triggered by a subtle Z-to-E photoisomerization, demonstrating the high efficiency of energy conversion from the molecular level to macroscopic mechanical work. bohrium.comrsc.org The reversibility of this process allows the crystals to perform numerous bending and unbending cycles, highlighting their potential as durable photoactuators. bohrium.comrsc.org

The dense and ordered packing of these chromophores within the molecular crystals facilitates efficient energy transfer and amplification of molecular-level deformations into macroscopic motion. bohrium.com This makes them competitive candidates for the next generation of light-driven actuating materials. rsc.orgbohrium.com

Table 1: Photomechanical Properties of Naphthalene-Based Acrylates

| Compound Family | Photochemical Reaction | Observed Mechanical Motion | Key Findings |

|---|---|---|---|

| (E)-3-(naphthalen-2-yl)acrylic acid derivatives | [2+2] photocycloaddition | Cracking, splintering, bending | Shape-dependent photoresponse. mdpi.com |

| (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile derivatives | Z-E photoisomerization | Rapid bending | Fast actuation triggered by subtle isomerization. bohrium.comrsc.org |

Naphthalene-Based Electrochromic Materials

The naphthalene (B1677914) moiety is a key component in the design of novel electrochromic materials, which change color in response to an applied voltage. This property is crucial for applications such as smart windows, electronic paper, and anti-glare mirrors. rsc.orggoogle.com

While direct research on the electrochromic properties of this compound is not extensively documented in the provided results, the broader class of naphthalene-based compounds shows significant promise. For example, naphthalene diimide derivatives have been synthesized and characterized for their electrochromic behavior. rsc.org These materials exhibit quasi-reversible redox couples and can switch to colored states, such as dark orange, with a low onset bias and good stability. rsc.org

Furthermore, naphthalene phthalimide (B116566) derivatives are being investigated as model compounds for stable, cathodic electrochromic materials. nih.gov The introduction of different naphthalene linkages allows for the tuning of the material's reduction potential and absorption spectra. nih.gov The development of such materials with colorless and colored states is advantageous for creating high-contrast electrochromic devices. nih.gov

Role as Intermediates in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex and often biologically or materially significant molecules. bldpharm.com Its aldehyde and alkene functionalities provide reactive sites for a variety of chemical transformations.

The naphthalene core itself is a fundamental building block in medicinal chemistry and materials science, with numerous methods developed for the synthesis of substituted naphthalenes. orientjchem.orgnih.gov For instance, various synthetic routes, including multicomponent reactions, have been employed to create diverse naphthalene derivatives. orientjchem.org The development of regioselective synthesis methodologies for polysubstituted naphthalenes is an active area of research, highlighting the importance of versatile starting materials like this compound. nih.gov

Process Intensification and Scalability through Flow Chemistry

The synthesis and subsequent reactions of this compound can be significantly enhanced through the application of flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and easier scalability. frontiersin.orgdurham.ac.ukucd.ied-nb.info

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and simplified downstream processing. frontiersin.orgucd.ie The use of micro- and meso-flow reactors can facilitate transformations that are difficult or dangerous to perform in batch, such as those involving highly exothermic reactions or unstable intermediates. durham.ac.ukucd.ie

For example, multi-step syntheses can be integrated into a continuous flow process, allowing for the seamless production of complex molecules. durham.ac.uk This approach is particularly beneficial in the pharmaceutical industry, where the efficient and safe production of active pharmaceutical ingredients is paramount. d-nb.info The principles of process intensification, which aim to develop smaller, cleaner, and more energy-efficient manufacturing processes, are central to flow chemistry. frontiersin.orgresearchgate.net

Sustainable Chemical Synthesis and Green Chemistry Innovations

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. unito.itresearchgate.netmt.com The synthesis of and with this compound can be made more sustainable through several innovative approaches.

One key aspect is the use of greener solvents, such as water or bio-derived solvents, to replace hazardous organic solvents. unito.it Research has demonstrated the feasibility of conducting complex catalytic reactions, like C-H arylation for the synthesis of conjugated aromatic systems, in water, even repurposing industrial wastewater for this purpose. unito.it

Furthermore, the development of catalytic processes that are highly atom-economical is a cornerstone of green chemistry. unito.it This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The synthesis of renewable alkylated naphthalenes from lignocellulose-derived platform molecules is an example of how sustainable feedstocks can be utilized to produce valuable chemicals. rsc.org

The integration of process analytical technology (PAT) with green chemistry principles allows for real-time monitoring and control of reactions, leading to optimized processes with reduced waste and energy consumption. mt.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-(naphthalen-2-yl)acrylic acid |

| (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile |

| Naphthalene diimide |

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed to prepare (E)-3-(naphthalen-1-yl)acrylaldehyde, and how are yields optimized?

The compound is typically synthesized via Heck cross-coupling between 1-bromonaphthalene and acrolein diethyl acetal, followed by hydrolysis. For example, Heck reactions with aryl halides and acrolein derivatives yield (E)-configured acrylaldehydes with stereochemical fidelity . Optimizing reaction conditions (e.g., palladium catalyst choice, base, temperature) is critical: using Pd(OAc)₂ with PPh₃ as a ligand in DMF at 80–100°C achieves yields >70% . Post-reaction purification via column chromatography (silica gel, gradient elution with pentane/Et₂O) effectively isolates the product .

How are spectroscopic techniques applied to confirm the structure and stereochemistry of this compound?

- ¹H NMR : The trans (E)-configuration is confirmed by coupling constants (J = 15.6–16.2 Hz) between the α- and β-vinylic protons. Aromatic protons from the naphthalene moiety appear as multiplet signals in δ 7.4–8.3 ppm .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190–195 ppm, while vinylic carbons appear at δ ~120–140 ppm .

- FTIR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated aldehyde functionality .

What purification strategies are effective for isolating this compound, given its sensitivity to oxidation?

- Column chromatography (silica gel, non-polar solvents like pentane/Et₂O) minimizes decomposition .

- Low-temperature crystallization from Et₂O/hexane mixtures can enhance purity .

- Inert atmosphere handling (N₂/Ar) during purification prevents aldehyde oxidation .

Advanced Research Questions

How does this compound participate in enantioselective organocatalytic reactions?

The compound serves as a Michael acceptor in organocatalytic asymmetric reactions . For example, diarylprolinol catalysts (e.g., Hayashi-Jørgensen catalyst ) enable enantioselective additions of nucleophiles (e.g., β-ketoesters) to the α,β-unsaturated aldehyde, forming chiral cyclohexene derivatives with >90% ee . Key parameters include solvent polarity (e.g., toluene for enhanced stereocontrol) and catalyst loading (5–10 mol%) .

What mechanistic insights govern the reactivity of this compound in cyclization reactions?

In halocyclization reactions, the aldehyde group is converted to a bromide (e.g., using PBr₃), which undergoes nucleophilic substitution with hydrazones to form allyl hydrazides. Subsequent cyclization (via 6-endo trigonal pathways ) generates indole or pyridine derivatives. Monitoring byTLC (hexane/EtOAc) andHPLC-MS helps identify competing reaction pathways and byproducts .

How can computational modeling complement experimental studies of this compound’s electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to rationalize electrophilic behavior. The LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack at the β-position, aligning with observed reactivity in Michael additions . Solvent effects (e.g., PCM models for DCM) further refine transition-state geometries .

What strategies mitigate challenges in crystallizing this compound for structural studies?

- Slow evaporation from dichloromethane/hexane induces crystal growth.

- X-ray diffraction (using SHELXL ) confirms the (E)-configuration and planar naphthalene-aldehyde alignment. Disorder in the aldehyde group may require anisotropic refinement .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.